molecular formula C18H22ClNO3S B2640761 1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide CAS No. 1797560-35-0

1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide

Cat. No.: B2640761
CAS No.: 1797560-35-0
M. Wt: 367.89
InChI Key: NBRNXDYWBMXDKH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide, also known as Olmesartan medoxomil, is a drug used to treat hypertension. It belongs to a class of drugs called angiotensin II receptor blockers (ARBs). Olmesartan medoxomil works by blocking the action of angiotensin II, a hormone that causes blood vessels to narrow, thereby reducing blood pressure.

Scientific Research Applications

Synthesis and Characterization

Condensed Heteroaromatic Ring Systems The chemical "1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide" is structurally related to N-(2-halophenyl)methanesulfonamides. A study by Sakamoto et al. (1988) explored the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide, indicating potential pathways for synthesizing complex molecules from related sulfonamides Sakamoto et al., 1988.

Three Dimensional Self-Assemblies Research by Shankar et al. (2011) delved into the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. The study found that diethyltin(methoxy)methanesulfonate reacts readily with t-butylphosphonic acid, forming compounds with distinct structural motifs and supramolecular assemblies Shankar et al., 2011.

Molecular Structure and Interactions

Conformational Analysis Gowda, Foro, and Fuess (2007) conducted extensive studies on the conformation and molecular structure of various dichlorophenylmethanesulfonamide derivatives. These studies detailed the orientation of bonds and the potential implications for biological activity, highlighting how the physical structure of sulfonamide compounds can influence their interaction with receptor molecules Gowda et al., 2007.

Supramolecular Assembly In another study by Dey et al. (2015), a series of nimesulidetriazole derivatives were synthesized, and their crystal structures were determined. This research provides insight into the nature of intermolecular interactions in sulfonamide derivatives and how substitution can affect supramolecular assembly, offering a perspective on how "this compound" could potentially interact in a supramolecular context Dey et al., 2015.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-3-18(23-2,16-10-5-4-6-11-16)14-20-24(21,22)13-15-9-7-8-12-17(15)19/h4-12,20H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRNXDYWBMXDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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